molecular formula C7H4ClNOS B1681313 Ticlatone CAS No. 70-10-0

Ticlatone

Cat. No. B1681313
CAS RN: 70-10-0
M. Wt: 185.63 g/mol
InChI Key: POPOYOKQQAEISW-UHFFFAOYSA-N
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Description

Ticlatone, also known as Landromil , is an antifungal . It belongs to the class of organic compounds known as benzothiazoles, which are organic compounds containing a benzene fused to a thiazole ring .


Molecular Structure Analysis

Ticlatone has a molecular formula of C7H4ClNOS . Its average mass is 185.63 Da and its monoisotopic mass is 184.970215 Da . The structure of Ticlatone includes a benzene ring fused to a thiazole ring .


Physical And Chemical Properties Analysis

Ticlatone has a melting point of 270-272°C . It has a molecular weight of 185.63 and its chemical formula is C7H4ClNOS .

Scientific Research Applications

Thromboembolic Stroke Prevention The Canadian American Ticlopidine Study (CATS) demonstrated ticlopidine's effectiveness in reducing the rate of stroke, myocardial infarction, or vascular death by 30.2% in patients who have had a recent thromboembolic stroke. This randomized, double-blind, placebo-controlled trial provided substantial evidence of ticlopidine's benefit in both men and women with a recent thromboembolic stroke (M. Gent et al., 1989).

Platelet-Dependent Disease States A comprehensive review on ticlopidine has highlighted its pharmacodynamic and pharmacokinetic properties, along with its therapeutic efficacy in platelet-dependent disease states. Ticlopidine has been shown to be a potent inhibitor of platelet aggregation, indicating its utility in treating a variety of conditions where platelets play a significant role (E. Saltiel & A. Ward, 1987).

Intermittent Claudication Treatment The Swedish Ticlopidine Multicentre Study (STIMS) revealed that ticlopidine can reduce the high morbidity and mortality from cardio- and cerebrovascular disease in patients with intermittent claudication. This double-blind placebo-controlled trial showed a significant reduction in the incidence of myocardial infarction, stroke, and transitory ischaemic attacks, underscoring ticlopidine's potential for long-term treatment in these patients (L. Janzon et al., 1990).

Adverse Haematological Effects Although ticlopidine is effective in preventing atherothrombotic arterial events, it has been associated with rare but serious adverse haematological effects such as neutropenia, aplastic anaemia, thrombocytopenia, and thrombotic thrombocytopenic purpura. These effects underscore the importance of careful patient selection and monitoring during ticlopidine therapy (B. B. Love et al., 1998).

properties

IUPAC Name

6-chloro-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPOYOKQQAEISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057809
Record name Ticlatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ticlatone

CAS RN

70-10-0
Record name Ticlatone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ticlatone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ticlatone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13613
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ticlatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TICLATONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHW384Q9GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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